Cas no 453537-55-8 (3-Iodo-4-nitrobenzonitrile)
3-Iodo-4-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- ZPOUQQLCCLKTHA-UHFFFAOYSA-N
- SCHEMBL1667919
- 453537-55-8
- DTXSID80478066
- Benzonitrile, 3-iodo-4-nitro-
- 3-Iodo-4-nitrobenzonitrile
-
- Inchi: 1S/C7H3IN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
- InChI Key: ZPOUQQLCCLKTHA-UHFFFAOYSA-N
- SMILES: IC1C=C(C#N)C=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 273.92392Da
- Monoisotopic Mass: 273.92392Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 69.6Ų
3-Iodo-4-nitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033446-250mg |
3-Iodo-4-nitrobenzonitrile |
453537-55-8 | 97% | 250mg |
$494.40 | 2023-09-01 | |
| Alichem | A013033446-500mg |
3-Iodo-4-nitrobenzonitrile |
453537-55-8 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A013033446-1g |
3-Iodo-4-nitrobenzonitrile |
453537-55-8 | 97% | 1g |
$1519.80 | 2023-09-01 |
3-Iodo-4-nitrobenzonitrile Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Iodo-4-nitrobenzonitrile
Introduction to 3-Iodo-4-nitrobenzonitrile (CAS No. 453537-55-8)
3-Iodo-4-nitrobenzonitrile, identified by the chemical abstracts service number 453537-55-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic nitriles, characterized by the presence of both iodine and nitro functional groups on a benzene ring, which endows it with unique reactivity and potential applications. The structural arrangement of these substituents makes 3-Iodo-4-nitrobenzonitrile a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
The significance of 3-Iodo-4-nitrobenzonitrile lies in its versatility as a building block for further chemical transformations. The iodine atom, being relatively electron-withdrawing, influences the electronic properties of the benzene ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl structures prevalent in many biologically active compounds. Additionally, the nitro group introduces a site for reduction to an amine or further functionalization, expanding the synthetic possibilities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from halogenated aromatic compounds. 3-Iodo-4-nitrobenzonitrile has emerged as a key intermediate in this domain due to its ability to undergo diverse transformations while retaining the integrity of its core structure. For instance, studies have demonstrated its utility in synthesizing substituted benzonitriles, which are known for their antimicrobial and anti-inflammatory properties. The introduction of additional functional groups at strategic positions on the benzene ring can lead to compounds with enhanced pharmacological activity.
One notable application of 3-Iodo-4-nitrobenzonitrile is in the development of kinase inhibitors, which are critical in targeted cancer therapies. Kinases play a crucial role in cell signaling pathways, and their overactivity is often associated with various malignancies. By leveraging the reactivity of 3-Iodo-4-nitrobenzonitrile, researchers can design molecules that specifically inhibit aberrant kinase activity. For example, modifications at the 3-position (iodinated) and 4-position (nitro-substituted) allow for fine-tuning of binding interactions with kinase domains. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization for clinical use.
The synthesis of 3-Iodo-4-nitrobenzonitrile itself is an intriguing aspect that reflects modern synthetic methodologies. Traditional methods often involve multi-step processes that can be cumbersome and yield-limited. However, recent advancements in catalytic techniques have enabled more efficient routes to this compound. For instance, palladium-catalyzed iodination of nitrobenzonitriles has been explored as a streamlined approach to introduce the iodine atom at the desired position. Such innovations not only improve scalability but also reduce the environmental impact associated with traditional synthetic strategies.
The role of computational chemistry in understanding and optimizing reactions involving 3-Iodo-4-nitrobenzonitrile cannot be overstated. Molecular modeling techniques have allowed researchers to predict reaction outcomes with high accuracy, thereby minimizing experimental trial-and-error. By simulating interactions between 3-Iodo-4-nitrobenzonitrile and various reagents, scientists can identify optimal conditions for desired transformations. This computational guidance is particularly valuable when dealing with complex synthetic pathways, ensuring that resources are allocated efficiently.
In conclusion,3-Iodo-4-nitrobenzonitrile (CAS No. 453537-55-8) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features facilitate diverse chemical modifications, making it indispensable for constructing biologically relevant molecules. As research continues to uncover new applications and synthetic strategies,3-Iodo-4-nitrobenzonitrile is poised to remain at the forefront of pharmaceutical innovation.
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